Canola oil is extracted from canola seeds, which typically contain 35% to 45% oil by weight. The extraction process involves cleaning the seeds, followed by mechanical pressing or solvent extraction to obtain crude oil. This crude oil undergoes refining processes to remove impurities and improve flavor and shelf life .
Canola oil is classified as a vegetable oil and is primarily composed of triacylglycerides. Its fatty acid profile includes approximately 60-65% monounsaturated fatty acids (primarily oleic acid), 30-35% polyunsaturated fatty acids (including linoleic and alpha-linolenic acids), and less than 7% saturated fatty acids .
The synthesis of canola oil fatty acids typically involves the extraction of oil from canola seeds followed by various chemical processes to modify its properties. Techniques such as transesterification are used to produce biodiesel or structured lipids that enhance nutritional profiles while avoiding trans fats .
The molecular structure of canola oil consists predominantly of triacylglycerides, which are esters formed from glycerol and three fatty acids. The primary fatty acids in canola oil include:
The typical composition includes about 65% oleic acid, 16% linoleic acid, and 7% alpha-linolenic acid .
The molecular weight of oleic acid is approximately 282.47 g/mol, while linoleic acid has a molecular weight of about 280.46 g/mol. The presence of double bonds in these fatty acids contributes to their unsaturated nature, affecting their physical properties such as melting point and oxidative stability .
Canola oil undergoes various chemical reactions during processing and storage:
The reaction conditions for hydrogenation typically involve temperatures around 150°C in the presence of a catalyst such as nickel. This process alters the degree of saturation in the fatty acids present in the oil .
These properties make canola oil an excellent choice for various culinary applications due to its stability at high temperatures and health benefits .
Canola oil is widely used not only in cooking but also in scientific research:
Additionally, modified forms of canola oil are developed for specific applications in food products, cosmetics, and pharmaceuticals due to their unique chemical compositions .
Canola oil (Brassica napus L.) is distinguished by its nutritionally favorable fatty acid composition. It typically contains ~7% saturated fatty acids (SFAs), predominantly palmitic acid (C16:0) and stearic acid (C18:0). Monounsaturated fatty acids (MUFAs) constitute 60–65% of total fatty acids, primarily as oleic acid (C18:1; ~62%). Polyunsaturated fatty acids (PUFAs) account for 28–32%, with linoleic acid (LA; C18:2 omega-6) at 19–21% and α-linolenic acid (ALA; C18:3 omega-3) at 8–11% [1] [4]. This results in an omega-6:omega-3 ratio of ~2:1, aligning with dietary recommendations for cardiovascular health [1] [2]. The low SFA content is the smallest among major vegetable oils (Table 1), while its high MUFA and balanced PUFA profile enhance oxidative stability and nutritional functionality [4].
Table 1: Typical Fatty Acid Composition of Canola Oil
Fatty Acid Type | Abbreviation | Average % (Range) |
---|---|---|
Palmitic acid | C16:0 | 4.1% (3.5–4.9%) |
Stearic acid | C18:0 | 2.1% (1.5–2.5%) |
Oleic acid | C18:1 | 62.3% (60.1–64.6%) |
Linoleic acid | C18:2 | 19.1% (18.1–21.0%) |
α-Linolenic acid | C18:3 | 8.9% (8.2–9.9%) |
Source: Canadian Grain Commission Harvest Surveys (2017–2022) [4]
ALA and LA are essential PUFAs that must be obtained dietarily. Canola oil is a significant source of both:
The 2:1 LA:ALA ratio in canola oil mitigates imbalances prevalent in Western diets (often 20:1) [1] [8]. However, ALA is highly susceptible to oxidation during high-heat processing, potentially generating harmful compounds [8].
Canola oil’s fatty acid profile offers distinct advantages over other oils:
Table 2: Fatty Acid Comparison of Common Vegetable Oils (Mass % of Total Fatty Acids)
Oil | Saturated | Monounsaturated | Linoleic (ω-6) | α-Linolenic (ω-3) | ω-6:ω-3 |
---|---|---|---|---|---|
Canola | 7% | 62% | 19% | 9% | 2:1 |
Olive | 14% | 73% | 10% | 0.7% | 14:1 |
Soybean | 15% | 24% | 51% | 7% | 7:1 |
Sunflower | 9% | 20% | 68% | 0.5% | 136:1 |
Palm | 49% | 37% | 10% | 0.3% | 33:1 |
Genetics
Canola was developed via conventional breeding from rapeseed to reduce erucic acid (<2%) and glucosinolates [6]. Modern cultivars exhibit intentional fatty acid variations:
Agronomy and Environment
Table 3: Agronomic Impact on Canola Fatty Acids
Factor | Effect on Oleic Acid | Effect on ALA | Effect on LA |
---|---|---|---|
Temperature increase | ↑ (+4%) | ↓ (−1.8%) | ↓ (−1.2%) |
No-till farming | ↑ (+3–5%) | ↑ (+1–2%) | ↔ |
Late sowing | ↓ (−3–5%) | ↓ (−1–2%) | ↔ |
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